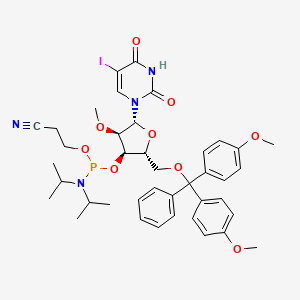

2'-O-Me-5-I-U-3'-phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C40H48IN4O9P |

|---|---|

Peso molecular |

886.7 g/mol |

Nombre IUPAC |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H48IN4O9P/c1-26(2)45(27(3)4)55(52-23-11-22-42)54-35-34(53-38(36(35)50-7)44-24-33(41)37(46)43-39(44)47)25-51-40(28-12-9-8-10-13-28,29-14-18-31(48-5)19-15-29)30-16-20-32(49-6)21-17-30/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,55?/m1/s1 |

Clave InChI |

HKRBVLVOTKMIQV-NITXCQAWSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2'-O-Methyl Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics have emerged as a powerful modality for targeting a wide range of diseases by modulating gene expression. A critical challenge in the development of these therapies is the inherent instability and potential for off-target effects of unmodified oligonucleotides. Chemical modifications are therefore essential to enhance their drug-like properties. Among the most widely utilized and well-characterized modifications is the 2'-O-methyl (2'-O-Me) modification of the ribose sugar. This naturally occurring modification is found in cellular RNAs and plays a crucial role in RNA stability and function.[1][2][3] The incorporation of 2'-O-Me modifications into synthetic oligonucleotides, particularly antisense oligonucleotides (ASOs), confers several advantageous properties that are central to their therapeutic efficacy.

This technical guide provides a comprehensive overview of the mechanism of action of 2'-O-Me modified oligonucleotides. It delves into the structural basis of their enhanced properties, their impact on various antisense mechanisms, and provides detailed experimental protocols for their characterization.

Core Mechanism of Action: A Multi-faceted Enhancement

The 2'-O-Me modification exerts its effects through a combination of structural and functional alterations to the oligonucleotide, primarily enhancing its stability, binding affinity, and modulating its interaction with cellular machinery.

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in biological fluids and within cells.[1] The 2'-O-Me modification provides significant protection against nuclease-mediated degradation.[4][5] This increased stability is attributed to the steric hindrance provided by the methyl group at the 2' position of the ribose sugar, which impedes the approach of nuclease enzymes.[6] DNA oligonucleotides containing 2'-O-Me modifications are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[1]

Increased Binding Affinity to Target RNA

A key determinant of antisense oligonucleotide efficacy is its binding affinity for the target mRNA. The 2'-O-Me modification increases the thermal stability of the oligonucleotide-RNA duplex, as measured by the melting temperature (Tm).[4][7][8] This enhancement is due to the 2'-O-Me modification locking the ribose sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices.[2][9] This pre-organized conformation reduces the entropic penalty of hybridization, leading to a more stable duplex. The increase in Tm is approximately 1.3°C to 1.8°C per 2'-O-Me modification.[4]

Modulation of RNase H Activity

RNase H is a cellular enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand. This is a primary mechanism of action for many antisense oligonucleotides. While the 2'-O-Me modification enhances binding affinity, it concomitantly inhibits the activity of RNase H.[7][8] A continuous stretch of 2'-O-Me modified nucleotides within an ASO will not support RNase H-mediated cleavage of the target RNA.[7][10] This property is exploited in the design of "gapmer" ASOs, which feature a central "gap" of unmodified or phosphorothioate-modified DNA nucleotides capable of recruiting RNase H, flanked by 2'-O-Me modified wings that provide nuclease stability and high affinity.[7][10]

Steric Hindrance Mechanisms

For ASOs that are fully modified with 2'-O-Me nucleotides, the mechanism of action shifts from target degradation to steric hindrance.[10][11] By binding to a specific site on the pre-mRNA or mRNA, these steric-blocking oligonucleotides can:

-

Inhibit Translation: By binding near the ribosome binding site or the start codon, they can physically block the assembly of the ribosomal machinery and prevent protein synthesis.[10][11]

-

Modulate Splicing: By targeting splice sites or splicing regulatory sequences on pre-mRNA, they can alter the splicing pattern to either restore a correct open reading frame or to induce the skipping of an exon encoding a toxic protein.

-

Inhibit miRNA function: 2'-O-Me modified oligonucleotides can bind to mature microRNAs (miRNAs) and inhibit their interaction with their target mRNAs.

Data Presentation: Quantitative Effects of 2'-O-Me Modification

The following tables summarize key quantitative data regarding the impact of 2'-O-Me modifications on oligonucleotide properties.

Table 1: Nuclease Resistance of 2'-O-Me Modified Oligonucleotides

| Oligonucleotide Modification | Matrix | Half-life (t½) | Reference |

| Unmodified ODN (phosphodiester) | 10% Fetal Bovine Serum | < 24 hours | [8] |

| Phosphorothioate (PS) ODN | 10% Fetal Bovine Serum | > 72 hours | [8] |

| 2'-O-Me-PS-ODN | 10% Fetal Bovine Serum | > 72 hours | [8] |

| 2'-O-Me gapmer PS-ODN | 10% Fetal Bovine Serum | > 72 hours | [8] |

Table 2: Melting Temperature (Tm) of 2'-O-Me Modified Oligonucleotide Duplexes

| Duplex | Tm (°C) | ΔTm per modification (°C) | Reference |

| L-RNA:D-RNA | 42.8 | - | [1] |

| L-RNA (one 2'-O-Me):D-RNA | 46.1 | +3.3 | [1] |

| L-RNA (two 2'-O-Me):D-RNA | 50.6 | +3.9 (average) | [1] |

| L-DNA:L-RNA | 40.8 | - | [1] |

| L-DNA (two 2'-O-Me U):L-RNA | 41.4 | +0.3 | [1] |

| Me-S-ODN:RNA | 69 to >82 | - | [8] |

| S-ODN:RNA | 55 to 66 | - | [8] |

| UOH14/AOH14 | 24 | - | [12] |

| UOMe14/AOH14 | 36 | +0.86 (average) | [12] |

Table 3: In Vitro Activity of 2'-O-Me Modified Antisense Oligonucleotides

| Oligonucleotide | Target | Cell Line | IC50 | Mechanism | Reference |

| 2'-O-DMAOE-modified ASO | ICAM-1 | HUVEC | 1.8 nM | Steric Hindrance | [10] |

| LNA ASO (2a) | PTEN | bEND | Similar to 2b and 2c | RNase H | [13] |

| cMOE ASO (2b) | PTEN | bEND | Similar to 2a and 2c | RNase H | [13] |

| cMOE ASO (2c) | PTEN | bEND | Similar to 2a and 2b | RNase H | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows for characterizing 2'-O-Me modified oligonucleotides.

Caption: RNase H-dependent mechanism of a 2'-O-Me gapmer ASO.

Caption: Steric hindrance mechanism of a fully 2'-O-Me modified ASO.

Caption: Splicing modulation mechanism of a 2'-O-Me modified ASO.

Caption: Experimental workflow for characterizing 2'-O-Me modified ASOs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 2'-O-Me modified oligonucleotides.

Protocol 1: Thermal Denaturation (Tm) Measurement

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.

Materials:

-

Modified and complementary unmodified oligonucleotides

-

Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Oligonucleotide Preparation: Resuspend the oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

Duplex Formation:

-

In a microcentrifuge tube, combine equimolar amounts of the complementary oligonucleotides (e.g., 2 µM of each) in the annealing buffer.

-

Heat the mixture to 85-95°C for 5-10 minutes to dissociate any secondary structures.[12]

-

Allow the solution to cool slowly to room temperature to facilitate duplex formation.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Equilibrate the cuvette holder to the starting temperature (e.g., 20°C).

-

-

Data Acquisition:

-

Transfer the duplex solution to a quartz cuvette and place it in the temperature-controlled holder.

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the duplex is fully denatured (e.g., 90°C).[12]

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature.

-

The Tm is the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully single-stranded) values. This can be determined from the first derivative of the melting curve.

-

Protocol 2: Nuclease Stability Assay in Serum

Objective: To assess the resistance of modified oligonucleotides to degradation by nucleases present in serum.

Materials:

-

Modified and unmodified oligonucleotides

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

Phosphate-buffered saline (PBS)

-

RNA loading dye

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Gel imaging system

Procedure:

-

Sample Preparation: Prepare a stock solution of the oligonucleotide in nuclease-free water.

-

Incubation:

-

In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 50% FBS in PBS) to a final oligonucleotide concentration of approximately 1-5 µM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 3, 6, 24, 48, 72 hours), take an aliquot of the reaction and immediately add RNA loading dye and freeze on dry ice to stop the degradation.[14]

-

-

Gel Electrophoresis:

-

Thaw the samples and load them onto a denaturing polyacrylamide gel (e.g., 15-20%).

-

Run the gel at a constant voltage until the loading dye has migrated to the bottom.

-

-

Analysis:

-

Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it using a gel imaging system.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software (e.g., ImageJ).

-

Plot the percentage of intact oligonucleotide versus time to determine the half-life (t½) of the oligonucleotide in serum.

-

Protocol 3: In Vitro Antisense Oligonucleotide Activity Assay (qRT-PCR)

Objective: To measure the ability of an antisense oligonucleotide to reduce the expression of its target mRNA in cultured cells.

Materials:

-

Mammalian cell line expressing the target gene

-

2'-O-Me modified ASO and control oligonucleotides (e.g., scrambled sequence)

-

Cell culture medium and supplements

-

Transfection reagent (if required for gymnotic delivery is inefficient)

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix and primers for the target gene and a housekeeping gene

Procedure:

-

Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 30-50% confluency at the time of treatment.[15]

-

Oligonucleotide Treatment:

-

Prepare a dilution series of the ASO and control oligonucleotides in cell culture medium.

-

Add the oligonucleotide solutions directly to the cells (for gymnotic uptake) or pre-incubate with a transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-72 hours.[15]

-

-

RNA Isolation and Reverse Transcription:

-

Harvest the cells and isolate total RNA using a commercial kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions for the target gene and a housekeeping gene (for normalization) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells using the ΔΔCt method.

-

Plot the percentage of target mRNA knockdown versus the ASO concentration to determine the IC50 value.

-

Protocol 4: RNase H Cleavage Assay

Objective: To determine if a gapmer ASO can induce RNase H-mediated cleavage of its target RNA.

Materials:

-

Gapmer ASO and a fully 2'-O-Me modified control ASO

-

Target RNA oligonucleotide (can be radiolabeled or fluorescently labeled)

-

RNase H enzyme and reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl2, 0.1 mM EDTA)

-

Annealing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl)

-

Formamide loading buffer

-

Denaturing polyacrylamide gel

Procedure:

-

Duplex Formation:

-

Mix the labeled target RNA with a molar excess of the ASO in annealing buffer.

-

Heat the mixture to 95°C for 2 minutes and then cool slowly to room temperature to allow for duplex formation.[16]

-

-

RNase H Reaction:

-

Add the RNase H enzyme and reaction buffer to the annealed duplex.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[17]

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding formamide loading buffer containing EDTA.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the cleavage products on a denaturing polyacrylamide gel.

-

-

Visualization:

-

Visualize the labeled RNA fragments using autoradiography (for radiolabeled RNA) or a fluorescence scanner (for fluorescently labeled RNA). The presence of smaller RNA fragments in the gapmer ASO lane, but not in the fully modified ASO lane, indicates RNase H-mediated cleavage.

-

Conclusion

The 2'-O-methyl modification is a cornerstone of modern oligonucleotide therapeutic design. Its ability to confer enhanced nuclease resistance and increased binding affinity, while allowing for the fine-tuning of the mechanism of action through gapmer or fully modified designs, makes it an invaluable tool for researchers and drug developers. The experimental protocols provided in this guide offer a framework for the robust characterization of 2'-O-Me modified oligonucleotides, enabling the rational design and advancement of novel gene-targeted therapies. A thorough understanding of the principles and methodologies outlined herein is crucial for harnessing the full therapeutic potential of this important chemical modification.

References

- 1. osti.gov [osti.gov]

- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ncardia.com [ncardia.com]

- 10. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aumbiotech.com [aumbiotech.com]

- 16. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neb.com [neb.com]

Technical Guide: Physicochemical Properties and Applications of 2'-O-Me-5-I-U Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2'-O-Me-5-I-U phosphoramidite. This specialized phosphoramidite is a crucial building block for the synthesis of modified oligonucleotides with unique characteristics valuable in crystallography, cross-linking studies, and other advanced research applications. Due to the limited availability of specific experimental data for the 5-iodo variant, this guide leverages information on the closely related and well-documented 2'-O-Me-5-Me-U phosphoramidite and general 2'-O-methyl phosphoramidite chemistry to provide a thorough and practical resource.

Core Physicochemical Properties

2'-O-Me-5-I-U phosphoramidite, systematically named 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is a modified nucleoside phosphoramidite. The 2'-O-methyl modification confers nuclease resistance and increased thermal stability to the resulting oligonucleotides, while the 5-iodo modification introduces a heavy atom useful for crystallographic phasing and enables photocrosslinking.[1][2]

Table 1: Physicochemical Data of 2'-O-Me-5-I-U Phosphoramidite and a Related Compound

| Property | 2'-O-Me-5-I-U Phosphoramidite | 2'-O-Me-5-Me-U Phosphoramidite (for comparison) |

| Molecular Formula | C40H48IN4O9P[3] | C41H51N4O9P[4][5] |

| Molecular Weight | 886.7 g/mol [3] | 774.84 g/mol [4][5] |

| Appearance | White to off-white powder (presumed) | White to off-white powder |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | Soluble in Acetonitrile:THF (1:1)[5] |

| Storage | Freezer storage, -10 to -30°C, dry, protect from light | Freezer storage, -10 to -30°C, dry[5] |

| Solution Stability | Estimated to be 3-5 days in anhydrous acetonitrile[5] | 3-5 days in Acetonitrile:THF (1:1)[5] |

Experimental Protocols

The following protocols are adapted from established procedures for 2'-O-methyl phosphoramidites and should be optimized for specific applications.

Handling and Storage of 2'-O-Me-5-I-U Phosphoramidite

Proper handling and storage are critical to maintain the integrity of the phosphoramidite.

-

Storage: Store in a freezer at -10 to -30°C under a dry, inert atmosphere (e.g., argon or nitrogen).[5] Keep the container tightly sealed to prevent moisture contamination.

-

Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture. Handle in a glove box or under a stream of dry inert gas.

-

Solution Preparation: Dissolve the required amount of phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) for oligonucleotide synthesis. Use the solution as soon as possible after preparation. The stability of the solution is estimated to be 3-5 days when stored under an inert atmosphere at room temperature.[5]

Automated Oligonucleotide Synthesis

This protocol outlines the key steps in an automated solid-phase oligonucleotide synthesis cycle using 2'-O-Me-5-I-U phosphoramidite.

Materials:

-

2'-O-Me-5-I-U phosphoramidite solution (0.1 M in anhydrous acetonitrile)

-

Standard DNA or RNA phosphoramidites and solid support

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

-

Deblocking: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution.

-

Coupling: The 2'-O-Me-5-I-U phosphoramidite solution is co-injected with the activator solution to the synthesis column. A coupling time of 3-6 minutes is recommended for 2'-O-methyl phosphoramidites.[5]

-

Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizer solution.

-

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified by methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Characterization of Oligonucleotides Containing 2'-O-Me-5-I-U

The identity and purity of the synthesized oligonucleotides should be confirmed by analytical techniques.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the final product.[6]

-

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase or ion-exchange HPLC is used to assess the purity of the oligonucleotide.[7]

-

UV-Vis Spectroscopy: The concentration and purity can be estimated by measuring the absorbance at 260 nm. The presence of the 5-iodouracil modification may cause a slight shift in the absorption maximum.[6]

Visualizations

Logical Workflow for Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Relationship of 2'-O-Me-5-I-U Phosphoramidite to its Applications

This diagram shows the connection between the key structural features of the phosphoramidite and its primary research applications.

References

- 1. 5-I dU Oligo Modifications from Gene Link [genelink.com]

- 2. 5-Iodouridine, 5-Iodo-Uridine Oligonucleotide Modification [biosyn.com]

- 3. 2'-O-Me-5-I-U-3'-phosphoramidite | C40H48IN4O9P | CID 146242062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. polyorginc.com [polyorginc.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of RNA with 2'-O-Methyl-5-Iodouridine Incorporation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of RNA oligonucleotides incorporating the dual modification of 2'-O-methyl and 5-iodouridine (2'-O-Me-5-I-U). This modification combines the favorable properties of 2'-O-methylation, which enhances nuclease resistance and thermodynamic stability, with the utility of 5-iodouridine as a heavy atom for crystallographic phasing and a potential modulator of base pairing interactions.

While direct, comprehensive structural and thermodynamic data for RNA duplexes containing the 2'-O-Me-5-I-U modification is not extensively available in publicly accessible literature, this guide synthesizes the known effects of each individual modification to provide a robust framework for understanding their combined impact. We present inferred structural consequences, detailed experimental protocols for synthesis and analysis, and logical workflows to guide researchers in this specialized area of nucleic acid chemistry and structural biology.

I. Synthesis of RNA Incorporating 2'-O-Me-5-I-U

The synthesis of RNA oligonucleotides containing modified residues relies on solid-phase phosphoramidite chemistry. The key component for incorporating 2'-O-Me-5-I-U is its corresponding phosphoramidite building block.

Synthesis of 2'-O-Methyl-5-Iodouridine Phosphoramidite

The synthesis of the 2'-O-methyl-5-iodouridine nucleoside has been reported, and its conversion to a phosphoramidite follows established chemical pathways.[1] A plausible synthetic route is outlined below. It is crucial to note that this is a generalized protocol and may require optimization.

Caption: Generalized workflow for the synthesis of 2'-O-Me-5-I-U phosphoramidite.

Experimental Protocol: Solid-Phase RNA Synthesis

This protocol outlines the general steps for incorporating the 2'-O-Me-5-I-U phosphoramidite into an RNA oligonucleotide using an automated synthesizer.

-

Preparation of Reagents:

-

Dissolve the 2'-O-Me-5-I-U phosphoramidite and standard RNA phosphoramidites (A, C, G, U) in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Prepare solutions of activator (e.g., 5-ethylthio-1H-tetrazole), capping reagents (acetic anhydride and N-methylimidazole), and an oxidizing agent (e.g., iodine in THF/water/pyridine).

-

Ensure all reagents and solvents are anhydrous.

-

-

Automated Solid-Phase Synthesis Cycle:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Activation of the incoming phosphoramidite (e.g., 2'-O-Me-5-I-U phosphoramidite) with the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using the oxidizing agent.

-

These four steps are repeated for each nucleotide in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution of aqueous ammonia and methylamine (AMA).

-

This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

-

The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent such as triethylamine trihydrofluoride.

-

-

Purification:

-

The crude RNA product is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.

-

II. Structural Analysis Techniques

The incorporation of 2'-O-Me-5-I-U into an RNA duplex is expected to influence its structure in several ways. The 2'-O-methyl group generally promotes an A-form helical geometry and a C3'-endo sugar pucker, which can enhance thermal stability.[2][3] The 5-iodo modification is also known to stabilize duplexes. The following techniques are essential for characterizing these structural features.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of macromolecules. The iodine atom in 5-iodouridine is particularly useful as a heavy atom for phasing, which is often a bottleneck in determining RNA crystal structures.

Caption: Workflow for RNA structure determination by X-ray crystallography.

Experimental Protocol: X-ray Crystallography of Modified RNA

-

Sample Preparation:

-

Synthesize and purify the 2'-O-Me-5-I-U modified RNA and its complementary strand.

-

Anneal the two strands to form a duplex by heating to 90-95°C for 1-2 minutes and then slowly cooling to room temperature.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable crystal and cool it in a cryostream (typically 100 K).

-

Collect diffraction data using a synchrotron X-ray source. For phasing, collect data at a wavelength that maximizes the anomalous signal from the iodine atom (Single-wavelength Anomalous Dispersion - SAD) or at multiple wavelengths (Multi-wavelength Anomalous Dispersion - MAD).

-

-

Structure Determination:

-

Process the diffraction data to obtain reflection intensities.

-

Use the anomalous signal from the iodine atoms to determine their positions and calculate initial phases.

-

Generate an initial electron density map and build a model of the RNA duplex.

-

Refine the model against the diffraction data to obtain a final, high-resolution structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of nucleic acids in solution. It can provide information on base pairing, sugar pucker conformation, and overall helical geometry.

Caption: Workflow for RNA structure determination by NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy of Modified RNA Duplexes

-

Sample Preparation:

-

Synthesize and purify the modified RNA strands. For more complex spectra, isotopic labeling (¹³C, ¹⁵N) may be necessary.

-

Anneal the strands to form a duplex.

-

Dissolve the duplex in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0) in 90% H₂O/10% D₂O for observing exchangeable imino protons or in 99.9% D₂O for observing non-exchangeable protons.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra, such as:

-

1D ¹H NMR: To observe imino protons and assess duplex formation.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same sugar spin system.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, useful for assigning resonances in isotopically labeled samples.

-

2D ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the phosphate backbone conformation.

-

-

-

Data Analysis and Structure Calculation:

-

Assign the resonances in the NMR spectra to specific protons in the RNA sequence.

-

Use the NOE cross-peaks to generate distance restraints.

-

Use scalar coupling constants to derive dihedral angle restraints.

-

Employ computational methods to calculate a family of structures that are consistent with the experimental restraints.

-

III. Thermodynamic Stability Analysis

The thermodynamic stability of an RNA duplex is a critical parameter, particularly for therapeutic applications. The incorporation of 2'-O-Me and 5-I-U is expected to increase the melting temperature (Tm) and the overall stability (ΔG°) of the duplex.

UV Thermal Denaturation

UV thermal denaturation is the standard method for determining the thermodynamic parameters of nucleic acid duplexes.

Caption: Workflow for thermodynamic analysis by UV thermal denaturation.

Experimental Protocol: UV Thermal Denaturation of RNA Duplexes

-

Sample Preparation:

-

Prepare solutions of the RNA duplex at various concentrations in a suitable buffer (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0).

-

Degas the solutions to prevent bubble formation during heating.

-

-

Data Collection:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C).

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.

-

By analyzing the concentration dependence of the Tm, the thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) can be calculated using van't Hoff analysis.

-

IV. Data Presentation: Expected Effects of 2'-O-Me-5-I-U Incorporation

Although specific quantitative data for the dual modification is scarce, the following table summarizes the expected qualitative and quantitative effects based on studies of the individual modifications. Researchers should perform the experiments outlined above to obtain precise data for their specific RNA sequences.

| Parameter | Effect of 2'-O-Methylation | Effect of 5-Iodouridine | Expected Combined Effect of 2'-O-Me-5-I-U |

| Thermodynamic Stability | |||

| Melting Temperature (Tm) | Increase | Increase | Significant Increase |

| ΔG° (Gibbs Free Energy) | More negative (more stable) | More negative (more stable) | Significantly more negative |

| Structural Features | |||

| Helical Conformation | Favors A-form | Generally compatible with A-form | Strong preference for A-form |

| Sugar Pucker | Favors C3'-endo | Compatible with C3'-endo | Strong preference for C3'-endo |

| Analytical Properties | |||

| Nuclease Resistance | Increased | No significant effect | Increased |

| Crystallographic Phasing | No direct benefit | Provides heavy atom for phasing | Provides heavy atom for phasing |

This guide provides a comprehensive framework for the synthesis and structural analysis of RNA containing the 2'-O-Me-5-I-U modification. By following the detailed protocols and understanding the expected effects, researchers can effectively characterize the structural and thermodynamic properties of these modified oligonucleotides for various applications in research and drug development.

References

The Cornerstone of RNA Therapeutics: A Technical Guide to the Discovery and Synthesis of 2'-O-Methylated Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid research and therapeutics, the subtle yet powerful modification of 2'-O-methylation on ribonucleosides stands out as a critical factor in modulating the stability, function, and immunogenicity of RNA. This technical guide provides an in-depth exploration of the discovery and synthesis of 2'-O-methylated nucleosides, offering a comprehensive resource for professionals in the field. From their initial detection in cellular RNA to the sophisticated chemical and enzymatic strategies for their synthesis, we delve into the core methodologies and quantitative data that underpin their application in modern drug development.

The Discovery of a Ubiquitous RNA Modification

The journey into the world of 2'-O-methylated nucleosides began with early investigations into the composition of various cellular RNAs. Initial detection methods relied on classical analytical chemistry techniques. The presence of these modified nucleosides was first confirmed in stable RNA species such as transfer RNA (tRNA) and ribosomal RNA (rRNA), and later in small nuclear RNA (snRNA) and messenger RNA (mRNA).[1][2][3][4]

Early researchers employed methods like total RNA hydrolysis followed by the measurement of released methanol or chromatographic separation to identify and quantify these modifications.[1] These foundational studies revealed that 2'-O-methylation is a widespread post-transcriptional modification, hinting at its fundamental role in RNA biology. The discovery of the enzymatic machinery responsible for this modification, including snoRNA-guided complexes and standalone methyltransferases, further illuminated the intricate cellular processes governing RNA function.[5]

A key breakthrough in understanding the significance of 2'-O-methylation was the observation that this modification enhances the stability of RNA molecules. The methyl group at the 2' position of the ribose sugar provides steric hindrance, protecting the phosphodiester backbone from nuclease degradation and alkaline hydrolysis.[5] This intrinsic stability is a cornerstone of the application of 2'-O-methylated nucleosides in the development of RNA-based therapeutics.

Synthesis of 2'-O-Methylated Nucleosides: Chemical and Enzymatic Strategies

The ability to synthesize 2'-O-methylated nucleosides and incorporate them into oligonucleotides is paramount for research and therapeutic development. Both chemical and enzymatic methods have been developed, each with its own advantages and applications.

Chemical Synthesis

Chemical synthesis of 2'-O-methylated nucleosides typically involves a multi-step process that includes the protection of reactive functional groups, selective methylation of the 2'-hydroxyl group, and subsequent deprotection.

A common approach is the direct methylation of a nucleoside using a methylating agent like methyl iodide in an alkaline medium.[2][6] However, this method can lead to a mixture of products, including methylation at other positions. To achieve higher selectivity, a protection strategy is often employed. This involves protecting the 3' and 5' hydroxyl groups and any reactive groups on the nucleobase before the 2'-O-methylation step.

General Workflow for Chemical Synthesis:

Caption: General workflow for the chemical synthesis of 2'-O-methylated nucleosides.

Quantitative Data on Chemical Synthesis:

| Nucleoside | Method | Reagents | Yield (%) | Reference |

| Adenosine | Direct Methylation | Methyl Iodide, Anhydrous Alkaline Medium | ~42 | [2] |

| Uridine | Multi-step with protection | Various | Varies | |

| Cytidine | Multi-step with protection | Various | Varies | |

| Guanosine | Multi-step with protection | Various | Varies |

Experimental Protocol: Direct Methylation of Adenosine

This protocol describes a simplified method for the synthesis of 2'-O-methyladenosine.

Materials:

-

Adenosine

-

Methyl Iodide (CH₃I)

-

Anhydrous alkaline medium (e.g., sodium hydride in dimethylformamide)

-

Silica gel for column chromatography

-

Ethanol

Procedure:

-

Dissolve adenosine in the anhydrous alkaline medium at 0°C.

-

Slowly add methyl iodide to the reaction mixture and stir for 4 hours at 0°C.

-

Quench the reaction and remove the solvent.

-

The crude product will contain a mixture of 2'-O-methyladenosine, 3'-O-methyladenosine, and dimethylated products.

-

Isolate the monomethylated adenosine fraction using silica gel column chromatography.

-

Separate the 2'-O- and 3'-O-methylated isomers by crystallization from ethanol. The 2'-O-methyladenosine is the major product.[2]

Enzymatic Synthesis

The enzymatic synthesis of 2'-O-methylated RNA has been revolutionized by the development of engineered RNA polymerases, particularly variants of T7 RNA polymerase.[7][8][9][10] These enzymes can efficiently incorporate 2'-O-methylated ribonucleoside triphosphates (2'-O-Me-NTPs) into a growing RNA chain during in vitro transcription. This method is particularly advantageous for the synthesis of long, fully modified RNA molecules.

Experimental Workflow for Enzymatic Synthesis:

Caption: Experimental workflow for the enzymatic synthesis of 2'-O-methylated RNA.

Quantitative Data on Enzymatic Synthesis:

Data on the efficiency of enzymatic incorporation of 2'-O-Me-NTPs can be found in various research articles detailing the characterization of engineered polymerases. The yields are often high, and the method allows for the production of RNA molecules hundreds of nucleotides in length with complete 2'-O-methylation.

Experimental Protocol: In Vitro Transcription of 2'-O-Methylated RNA

This protocol provides a general outline for the synthesis of 2'-O-methylated RNA using an engineered T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

Engineered T7 RNA polymerase variant

-

2'-O-methylated ribonucleoside triphosphates (2'-O-Me-ATP, 2'-O-Me-UTP, 2'-O-Me-CTP, 2'-O-Me-GTP)

-

Transcription buffer

-

RNase inhibitor

-

DNase I

Procedure:

-

Set up the in vitro transcription reaction by combining the DNA template, 2'-O-Me-NTPs, transcription buffer, and RNase inhibitor.

-

Initiate the reaction by adding the engineered T7 RNA polymerase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.

-

Purify the synthesized 2'-O-methylated RNA using standard RNA purification methods (e.g., phenol-chloroform extraction followed by ethanol precipitation, or a column-based kit).

Signaling Pathways and Functional Implications

The presence of 2'-O-methylation in RNA has profound implications for various cellular processes, including translation, RNA stability, and the innate immune response. For instance, 2'-O-methylation within the mRNA cap structure (Cap 1) is crucial for distinguishing self-RNA from viral RNA, thereby preventing the activation of innate immune sensors like RIG-I.

RIG-I Signaling Pathway and Evasion by 2'-O-Methylated mRNA:

Caption: Evasion of RIG-I signaling by 2'-O-methylated mRNA at the 5' cap.

Conclusion

The discovery of 2'-O-methylated nucleosides has paved the way for a deeper understanding of RNA biology and has been instrumental in the development of a new generation of RNA-based therapeutics. The synthetic methodologies, both chemical and enzymatic, provide researchers and drug developers with the tools necessary to harness the unique properties of this modification. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the continued advancement of RNA research and the design of innovative therapeutic strategies. As the field of epitranscriptomics continues to evolve, the significance of 2'-O-methylation in health and disease is certain to become even more apparent.

References

- 1. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 2. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Identification of a T7 RNA polymerase variant that permits the enzymatic synthesis of fully 2'-O-methyl-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evolution of a T7 RNA polymerase variant that transcribes 2′-O-methyl RNA | Semantic Scholar [semanticscholar.org]

The Guardian of the Message: A Technical Guide to 2'-O-Methylation's Role in Enhancing Nuclease Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and therapeutic development, the stability of RNA is a paramount concern. Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases, a significant hurdle for RNA-based diagnostics and therapeutics. Among the arsenal of chemical modifications employed to bolster RNA's resilience, 2'-O-methylation (Nm) stands out as a crucial and widely utilized strategy. This post-transcriptional modification, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is a naturally occurring modification found in various RNA species, including mRNA, tRNA, and rRNA.[1] Its role extends beyond a simple chemical adornment; it is a fundamental mechanism for protecting genetic information from enzymatic degradation, thereby enhancing the stability and in vivo half-life of RNA molecules. This technical guide provides an in-depth exploration of the multifaceted role of 2'-O-methylation in conferring nuclease resistance, detailing the underlying mechanisms, quantitative effects, and the experimental protocols used to investigate this vital modification.

The Molecular Shield: Mechanism of Nuclease Resistance

The enhanced stability of 2'-O-methylated RNA against nuclease-mediated degradation stems from a combination of steric hindrance and conformational rigidity.

-

Steric Hindrance: The presence of a methyl group at the 2'-hydroxyl position acts as a physical barrier, sterically hindering the approach of nucleases to the phosphodiester backbone.[2] This bulkier chemical structure physically obstructs the active site of endo- and exonucleases, significantly reducing their cleavage efficiency.

-

Conformational Pre-organization: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides within an A-form RNA helix.[3] This pre-organization of the ribose moiety reduces the entropic penalty of duplex formation, thereby stabilizing helical structures. Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[3][4] This stabilized conformation is less favorable for nuclease binding and cleavage, which often require a more flexible backbone.

The following diagram illustrates the biochemical principle of how 2'-O-methylation confers nuclease resistance.

References

The Cornerstone of Stability: An In-depth Technical Guide to the C3'-endo Conformation of 2'-O-Me RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the C3'-endo sugar pucker conformation in 2'-O-methylated RNA (2'-O-Me RNA). Detailing the structural underpinnings, thermodynamic consequences, and biological significance of this conformational preference, this document serves as a critical resource for professionals engaged in RNA-related research and the development of nucleic acid-based therapeutics.

Structural and Thermodynamic Predisposition of 2'-O-Me RNA

The conformation of the ribose sugar ring, known as its pucker, is a fundamental determinant of the overall structure and function of RNA. The two primary conformations are C3'-endo and C2'-endo. In the C3'-endo conformation, the C3' atom is displaced on the same side of the five-membered furanose ring as the C5' atom, a characteristic feature of A-form helices, which are typical for RNA duplexes. Conversely, the C2'-endo pucker, with the C2' atom displaced on the same side as C5', is characteristic of B-form DNA helices.

The introduction of a methyl group at the 2'-hydroxyl position (2'-O-methylation) of the ribose sugar has a profound impact on its conformational preference. This modification sterically favors the C3'-endo pucker. This preference arises from the steric clash that would occur between the 2'-O-methyl group and the adjacent 3'-phosphate group if the sugar were to adopt a C2'-endo conformation. By pre-organizing the sugar into the C3'-endo conformation, 2'-O-methylation reduces the entropic penalty associated with the formation of an A-form duplex, thereby enhancing its thermodynamic stability.

Quantitative Conformational Parameters

The precise geometry of the sugar pucker is defined by the pseudorotation phase angle (P) and the pucker amplitude (τm). For ribonucleosides, the C3'-endo conformation typically corresponds to a pseudorotation phase angle in the "North" range (approximately 0° to 36°), while the C2'-endo conformation falls within the "South" range (approximately 144° to 180°).

| Nucleoside | Modification | Pseudorotation Phase Angle (P) | Pucker Amplitude (τm) | Conformation |

| Uridine | Unmodified | ~160° | ~35° | C2'-endo favored |

| 2'-O-Me Uridine | 2'-O-Methylated | ~10° - 30° | ~35° - 40° | C3'-endo |

| Cytidine | Unmodified | Biphasic | ~34° - 39° | C2'-endo/C3'-endo equilibrium |

| 2'-O-Me Cytidine | 2'-O-Methylated | ~5° - 25° | ~36° - 41° | C3'-endo |

| Adenosine | Unmodified | Biphasic | ~33° - 38° | C2'-endo/C3'-endo equilibrium |

| 2'-O-Me Adenosine | 2'-O-Methylated | ~0° - 20° | ~35° - 40° | C3'-endo |

| Guanosine | Unmodified | Biphasic | ~34° - 39° | C2'-endo/C3'-endo equilibrium |

| 2'-O-Me Guanosine | 2'-O-Methylated | ~5° - 25° | ~36° - 41° | C3'-endo |

Note: The exact values can vary depending on the experimental conditions and the sequence context.

Thermodynamic Stability of 2'-O-Me RNA Duplexes

The C3'-endo pre-organization of 2'-O-Me RNA directly translates to increased thermodynamic stability of RNA duplexes. This is quantified by changes in the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of duplex formation. A more negative ΔG° indicates a more stable duplex.

| Duplex Sequence (5'-3') | Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) |

| r(CGCGCGCG)₂ | Unmodified RNA | -13.5 | -88.2 | -240.1 | 65.1 |

| r(CGCGCGCG)₂ | Fully 2'-O-Me | -17.8 | -95.4 | -249.5 | 78.3 |

| r(GGCCGGCC)₂ | Unmodified RNA | -14.2 | -92.5 | -251.7 | 68.4 |

| r(GGCCGGCC)₂ | Fully 2'-O-Me | -19.1 | -101.1 | -263.3 | 82.5 |

| r(AUAUAUAU)₂ | Unmodified RNA | -7.6 | -55.9 | -155.2 | 45.8 |

| r(AUAUAUAU)₂ | Fully 2'-O-Me | -10.8 | -64.7 | -173.1 | 59.2 |

Data compiled from various sources and represent typical values. Actual values are sequence and condition dependent.

Biological Implications and Therapeutic Applications

The C3'-endo conformation conferred by 2'-O-methylation is not merely a structural quirk; it has profound biological consequences and is harnessed for therapeutic purposes.

Biological Roles

-

tRNA and rRNA Stability: 2'-O-methylation is a common post-transcriptional modification in stable RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification helps to maintain the structural integrity and function of these essential molecules within the cellular environment.

-

Splicing Regulation: 2'-O-methylation within small nuclear RNAs (snRNAs) of the spliceosome influences the conformation of the spliceosomal machinery, thereby modulating pre-mRNA splicing.

-

Innate Immunity: The cellular machinery can distinguish between self and non-self RNA based on modification patterns. 2'-O-methylation can help endogenous RNA evade detection by innate immune sensors.

Therapeutic Antisense Oligonucleotides

In the realm of drug development, 2'-O-methylation is a cornerstone chemical modification for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The benefits include:

-

Enhanced Nuclease Resistance: The C3'-endo conformation and the methyl group itself provide steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.

-

Increased Binding Affinity: The pre-organized conformation of 2'-O-Me RNA enhances its binding affinity to target mRNA sequences.

-

Reduced Off-Target Effects: The improved binding specificity can help in minimizing unintended interactions with other RNAs.

Experimental Determination of Sugar Pucker

The conformation of the ribose sugar is primarily determined by two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Detailed Experimental Protocol: NMR Spectroscopy for Sugar Pucker Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique to study the conformation of nucleic acids in solution. The determination of sugar pucker relies on the measurement of scalar couplings (J-couplings) between protons on the ribose ring.

3.1.1. Sample Preparation:

-

RNA Synthesis: Synthesize the 2'-O-Me RNA oligonucleotide of interest using solid-phase phosphoramidite chemistry. For NMR studies, isotopic labeling (¹³C, ¹⁵N) is often beneficial and can be achieved using appropriately labeled phosphoramidites.

-

Purification: Purify the synthesized oligonucleotide using high-performance liquid chromatography (HPLC) to ensure high purity.

-

Desalting: Desalt the purified RNA using size-exclusion chromatography or dialysis.

-

Sample Formulation: Dissolve the RNA sample in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O or 99.9% D₂O. The final concentration should be in the range of 0.5-2.0 mM.

3.1.2. NMR Data Acquisition:

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

1D ¹H Spectrum: Acquire a one-dimensional ¹H spectrum to assess the overall quality of the sample and to observe the imino protons, which indicate base pairing.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning the ribose spin systems. The cross-peak intensities between H1' and H2' protons are particularly informative for determining sugar pucker.[1] A weak H1'-H2' cross-peak is indicative of a C3'-endo conformation, while a strong cross-peak suggests a C2'-endo conformation.[1]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information on through-space proximities between protons and is essential for sequential assignment and overall structure determination.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment correlates the chemical shifts of protons with their directly attached carbons, aiding in resonance assignment.

3.1.3. Data Analysis:

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of the protons in the ribose rings.

-

J-Coupling Measurement: Quantify the ³J(H1'-H2') coupling constant from high-resolution 2D spectra. A small ³J(H1'-H2') value (1-2 Hz) is characteristic of a C3'-endo pucker, whereas a larger value (8-10 Hz) indicates a C2'-endo pucker.

-

Pseudorotation Analysis: Use specialized software to perform a pseudorotation analysis based on the measured J-couplings to determine the pseudorotation phase angle (P) and pucker amplitude (τm).

Detailed Experimental Protocol: X-ray Crystallography for RNA Structure Determination

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

3.2.1. RNA Crystallization:

-

Sample Preparation: Prepare a highly pure and concentrated solution of the 2'-O-Me RNA oligonucleotide (typically >5 mg/mL).

-

Crystallization Screening: Use robotic or manual methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components to grow larger, well-ordered crystals.

3.2.2. X-ray Diffraction Data Collection:

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in a cryoprotectant solution to prevent ice formation during data collection.

-

Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron X-ray source and collect diffraction data as the crystal is rotated in the X-ray beam.

3.2.3. Structure Determination and Refinement:

-

Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

-

Phasing: Determine the phases of the reflections. For novel structures, this may require methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

-

Model Building and Refinement: Build an atomic model of the RNA into the electron density map and refine the model against the experimental data to obtain the final high-resolution structure. The sugar pucker of each nucleotide can be directly visualized and analyzed from the refined model.

Visualizing Key Processes

Fibrillarin-Mediated 2'-O-Methylation Pathway

The primary enzyme responsible for guiding 2'-O-methylation of rRNA and snRNA in eukaryotes is Fibrillarin, which is a core component of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex.[2][3][4]

Caption: Fibrillarin-mediated 2'-O-methylation pathway.

Preclinical Development Workflow for 2'-O-Me RNA-based Antisense Therapeutics

The development of 2'-O-methylated antisense oligonucleotides follows a structured preclinical workflow to ensure safety and efficacy before clinical trials.[5][6][7][8][9]

Caption: Preclinical development workflow for ASO therapeutics.

Conclusion

The C3'-endo conformation, stabilized by 2'-O-methylation, is a critical feature of RNA that profoundly influences its structure, stability, and function. For researchers, scientists, and drug development professionals, a deep understanding of this conformational preference is paramount. It not only provides insights into fundamental biological processes but also offers a powerful tool for the rational design of RNA-based therapeutics with enhanced properties. The experimental methodologies detailed herein provide a framework for the continued exploration and application of 2'-O-Me RNA in both basic research and clinical development.

References

- 1. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the structure and function of the nucleolar protein fibrillarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. medrxiv.org [medrxiv.org]

- 8. immuneed.com [immuneed.com]

- 9. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Second-Generation Antisense Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in the field of nucleic acid therapeutics, offering enhanced efficacy, durability, and safety profiles over their first-generation predecessors. These synthetic, single-stranded nucleic acid analogs are designed to bind to specific messenger RNA (mRNA) targets, modulating protein expression through various mechanisms. This technical guide provides an in-depth overview of the core attributes of second-generation ASOs, including their chemical modifications, mechanisms of action, pharmacokinetic properties, and clinical applications, supplemented with detailed experimental methodologies and visual diagrams to facilitate a comprehensive understanding.

Core Chemistry: The 2'-O-Methoxyethyl (2'-MOE) Modification

The hallmark of second-generation ASOs is the incorporation of 2'-O-methoxyethyl (2'-MOE) modifications on the ribose sugar moieties of the nucleotide building blocks. This chemical alteration is a key determinant of their improved therapeutic properties.

The 2'-MOE modification provides several key advantages over the unmodified 2'-hydroxyl group found in natural RNA and the 2'-deoxyribose of first-generation ASOs:

-

Enhanced Nuclease Resistance: The bulky 2'-MOE group sterically hinders the approach of cellular nucleases, enzymes that degrade nucleic acids. This protection significantly prolongs the half-life of ASOs in biological fluids and tissues, leading to a more sustained therapeutic effect.

-

Increased Binding Affinity: The 2'-MOE modification locks the sugar pucker in a C3'-endo conformation, which is favorable for binding to complementary RNA. This results in a higher binding affinity (increased melting temperature, Tm) of the ASO for its target mRNA, leading to improved potency.

-

Reduced Toxicity: Compared to first-generation phosphorothioate (PS)-modified ASOs, the 2'-MOE modification has been associated with a more favorable safety profile, including a reduction in non-specific protein binding and a lower propensity for immune stimulation.

A critical design feature of many second-generation ASOs is the "gapmer" structure. This chimeric design consists of a central "gap" of 8-10 deoxynucleotides, which is flanked by "wings" of 2'-MOE modified nucleotides. The phosphorothioate backbone is typically maintained throughout the ASO to further enhance nuclease resistance. This gapmer configuration is essential for ASOs that function through an RNase H-mediated mechanism of action.

impact of 2'-O-Me modification on RNA duplex stability

An In-depth Technical Guide on the Impact of 2'-O-Methyl Modification on RNA Duplex Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-methylation (2'-O-Me) is a prevalent post-transcriptional modification of RNA that plays a crucial role in numerous cellular processes.[1][2][3] In the realm of RNA-based therapeutics and diagnostics, the incorporation of 2'-O-Me nucleotides has emerged as a key strategy for enhancing the stability and nuclease resistance of oligonucleotide duplexes.[4][5] This technical guide provides a comprehensive overview of the , detailing the underlying thermodynamic principles, experimental methodologies for its characterization, and quantitative data to inform the design of modified oligonucleotides.

The Molecular Basis of Enhanced Stability

The primary reason for the increased stability of 2'-O-Me modified RNA duplexes lies in the conformational preference of the ribose sugar. The addition of a methyl group to the 2'-hydroxyl position of the ribose ring favors a C3'-endo sugar pucker conformation.[2][4][6] This conformation is characteristic of A-form RNA helices. By "pre-organizing" the single-stranded RNA into a conformation amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.[4] This structural stabilization also contributes to increased resistance against nuclease degradation.[1][2][5]

Quantitative Analysis of Thermodynamic Stability

The stabilizing effect of 2'-O-Me modifications is quantitatively assessed by measuring changes in thermodynamic parameters, most notably the melting temperature (Tm), which is the temperature at which 50% of the RNA duplex dissociates into single strands.[4] A higher Tm indicates greater stability. Other key parameters include the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[4]

The following tables summarize the thermodynamic data from studies on 2'-O-Me modified RNA duplexes.

Table 1: Thermodynamic Parameters of 2'-O-Modified U14/A14 RNA Duplexes

| Duplex Sequence | Modification | Tm (°C) |

| UOH14/AOH14 | Unmodified | 24 |

| UOMe14/AOH14 | 2'-O-Methyl on Uridine strand | 36 |

| UOH14/AOMe14 | 2'-O-Methyl on Adenosine strand | 24 |

Data sourced from a study on the linear relationship between deformability and thermal stability of 2'-O-modified RNA hetero duplexes.[7][8]

Table 2: General Thermodynamic Effects of 2'-O-Methylation

| Parameter | Effect of 2'-O-Me Modification | Rationale |

| Melting Temperature (Tm) | Increase | Enhanced duplex stability.[4] |

| Gibbs Free Energy (ΔG°) | More Negative | Spontaneous formation of a more stable duplex.[4][6] |

| Enthalpy (ΔH°) | More Negative | Favorable base stacking and hydrogen bonding.[4] |

| Entropy (ΔS°) | Less Negative | Reduced conformational freedom in the single strand due to pre-organization.[4] |

Note: The exact quantitative changes are dependent on the sequence context, the number and position of modifications, and the experimental conditions.[4]

Experimental Protocols

Synthesis of 2'-O-Me Modified RNA Oligonucleotides

The synthesis of 2'-O-Me RNA is typically achieved using automated solid-phase phosphoramidite chemistry.[5][9]

Methodology:

-

Monomer Preparation: 2'-O-Me phosphoramidite monomers for A, C, G, and U are required. The synthesis of these monomers, especially the purines, can be complex.[5]

-

Solid-Phase Synthesis: The synthesis proceeds in a cycle of four steps: deblocking, coupling, capping, and oxidation.[9] A coupling time of around 15 minutes is typically used for 2'-O-Me RNA synthesis.[5]

-

Deprotection and Cleavage: After the final coupling step, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The 2'-O-Me groups are stable during this process.[5]

-

Purification: The crude oligonucleotide is purified, commonly by High-Performance Liquid Chromatography (HPLC), to ensure high purity for subsequent experiments.[10]

UV Thermal Denaturation for Duplex Stability Analysis

UV thermal denaturation, or melting curve analysis, is the standard method for determining the Tm of an RNA duplex.[4][11]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Synthesize and purify the unmodified and 2'-O-Me modified RNA oligonucleotides.[4]

-

Resuspend and anneal equimolar amounts of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[4][7]

-

Prepare a series of dilutions to assess the concentration dependence of the Tm for thermodynamic analysis.[4]

-

-

UV Melting Measurement:

-

Use a spectrophotometer equipped with a temperature controller.[4]

-

Heat the RNA duplex solutions from a low temperature (e.g., 15-20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/min).[4][7]

-

Continuously record the UV absorbance at 260 nm as a function of temperature.[4]

-

-

Data Analysis:

-

Plot the absorbance versus temperature to generate a melting curve.[11]

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[4]

-

Thermodynamic parameters (ΔH° and ΔS°) are derived from van't Hoff plots (1/Tm vs. ln(CT), where CT is the total strand concentration).[4] ΔG° can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]

Protocol Outline:

-

Sample Preparation:

-

ITC Experiment:

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two strands.

-

Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.

-

Conclusion

The 2'-O-methylation of RNA is a potent modification for enhancing the thermodynamic stability of RNA duplexes. This stabilization is primarily driven by the conformational pre-organization of the RNA strand, which reduces the entropic cost of duplex formation.[4] The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively design and characterize 2'-O-Me modified RNA oligonucleotides for a wide range of therapeutic and research applications.

References

- 1. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2' O-Methyl RNA, 2'OMe RNA Synthesis [biosyn.com]

- 11. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 12. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. Monitoring of an RNA Multistep Folding Pathway by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

The Power of Precision: A Technical Guide to the Therapeutic Potential of 2'-O-Methylated RNA

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with chemically modified RNAs emerging as a cornerstone of next-generation drug development. Among these modifications, 2'-O-methylation (2'-O-Me) stands out for its ability to significantly enhance the therapeutic properties of RNA molecules. This in-depth technical guide explores the core advantages of 2'-O-Me modification, providing a comprehensive overview of its impact on stability, efficacy, and safety. We delve into the underlying mechanisms, present key quantitative data, and provide detailed experimental protocols and workflow visualizations to empower researchers in their pursuit of novel RNA-based therapies.

The 2'-O-Methyl Advantage: Enhancing Therapeutic Efficacy

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar is a subtle yet powerful modification that confers a multitude of benefits to therapeutic RNA molecules, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Increased Nuclease Resistance and In Vivo Stability: A primary hurdle for RNA therapeutics is their rapid degradation by endogenous nucleases. The 2'-O-Me modification provides a steric shield, rendering the phosphodiester backbone less susceptible to enzymatic cleavage. This enhanced stability translates to a longer in vivo half-life, allowing for sustained therapeutic activity.[1][2][3] For instance, chemically stabilized siRNAs have been shown to remain intact in blood for at least 30 minutes, a significant improvement over unmodified siRNAs which are degraded within a minute.[2] Studies in mice have demonstrated that 2'-O-Me modification can significantly prolong the half-life of oligonucleotides in tissues like the liver.[4]

Enhanced Binding Affinity and Target Specificity: The 2'-O-Me modification locks the ribose sugar in an A-form helical conformation, which is favorable for binding to complementary RNA targets.[5] This pre-organization of the sugar moiety leads to an increased melting temperature (Tm) of the RNA duplex, indicating a more stable and specific interaction with the target mRNA.[1][6][7] This enhanced affinity can lead to improved potency of the therapeutic agent.

Reduced Immunogenicity: Unmodified single-stranded and double-stranded RNAs can be recognized by the innate immune system, leading to the activation of inflammatory pathways.[5] The 2'-O-Me modification can help to mask the RNA from immune recognition, thereby reducing the risk of off-target inflammatory responses and improving the overall safety profile of the therapeutic.

Quantitative Insights: A Comparative Analysis

To illustrate the tangible benefits of 2'-O-Me modification, the following tables summarize key quantitative data from various studies.

| Parameter | Unmodified RNA | 2'-O-Me Modified RNA | Other Modifications (e.g., 2'-MOE) | Reference(s) |

| Melting Temperature (Tm) of Duplex with RNA Target | Lower | Higher (Increased stability) | Higher (Often greater than 2'-O-Me) | [1][5][6][7] |

| In Vivo Half-life (Liver) | Short | Significantly extended | Extended | [1][3][4] |

| Nuclease Resistance (Serum) | Low (degraded within minutes) | High (stable for extended periods) | High | [2] |

| Gene Silencing Potency (IC50) | Variable | Generally improved | Often improved, can be sequence-dependent | [7][8][9] |

| Immunostimulatory Potential | High | Reduced | Reduced | [5] |

Table 1: Comparative Performance Metrics of Modified vs. Unmodified RNA. This table provides a qualitative and quantitative comparison of key parameters influenced by 2'-O-Me and other modifications.

| Oligonucleotide Duplex | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) per modification (°C) | Reference |

| Unmodified RNA:RNA | 24 | - | [7] |

| 2'-O-Me RNA:RNA (Uridine modified) | 36 | +12 (for 14 modifications) | [7] |

| 2'-O-Me RNA:RNA (Adenosine modified) | 24 | 0 | [7] |

| Me-S-ODN:RNA | 69 - >82 | +14 to +18 (compared to S-ODN:RNA) | [1] |

| S-ODN:RNA | 55 - 66 | - | [1] |

Table 2: Impact of 2'-O-Me Modification on Duplex Thermal Stability. This table presents specific examples of the increase in melting temperature observed with 2'-O-Me modifications in different oligonucleotide contexts.

| siRNA Modification | Target Gene | Cell Line | IC50 (nM) | Fold Change in IC50 vs. Unmodified | Reference |

| Unmodified | Various | Various | Variable | - | [7][8] |

| 2'-O-Me at 3' terminus (20-mer guide) | Various | HeLa | Increased (Reduced potency for >60% of sequences) | Negative Impact | [7] |

| 2'-F at 3' terminus (20-mer guide) | Various | HeLa | Lower | - | [7] |

| 6'(R)-O-Tol-jcLNA-T at T13 | HIV-1 | HEK293T | 3.3 ± 0.2 | ~3-fold more potent than LNA | [8] |

Table 3: Gene Silencing Efficacy of Modified siRNAs. This table provides examples of how 2'-O-Me and other modifications can impact the half-maximal inhibitory concentration (IC50) of siRNAs. It highlights that the effect can be position and sequence-dependent.

Key Signaling Pathways Targeted by 2'-O-Me Modified RNA Therapeutics

2'-O-Me modified oligonucleotides are being developed to target a wide range of diseases, including cancer, by modulating key signaling pathways.

Targeting the Bcl-2 Apoptosis Pathway with Antisense Oligonucleotides

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, or programmed cell death.[6][10] Its overexpression in many cancers allows tumor cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[6][10] 2'-O-Me modified antisense oligonucleotides have been designed to specifically bind to Bcl-2 mRNA, leading to its degradation and a subsequent increase in cancer cell apoptosis.[11][12]

Modulating the MAPK Signaling Pathway with siRNAs

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[13][14] Aberrant activation of this pathway is a hallmark of many cancers. 2'-O-Me modified siRNAs can be designed to target specific components of the MAPK pathway, such as p38 MAPK, leading to the downregulation of their expression and subsequent inhibition of tumor cell growth.[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and in vivo testing of 2'-O-Me modified RNA.

Solid-Phase Synthesis of 2'-O-Me Modified RNA Oligonucleotides